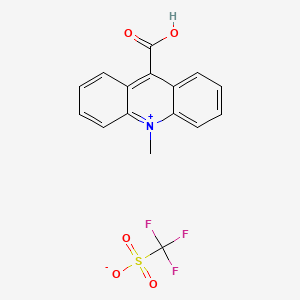

9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

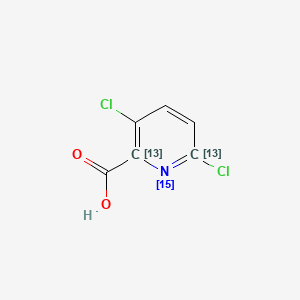

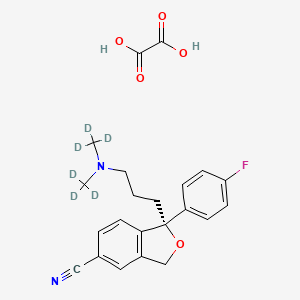

9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt is a compound that is used as an intermediate for pharmaceutical research and development . It is also a parent compound for a wide range of chemiluminogenic salts of practical importance .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods such as X-ray crystallography and spectroscopic methods like MALDI-TOF MS, ESI-QTOF MS, NMR, and UV-Vis . The studies revealed the occurrence of three different molecular architectures .Chemical Reactions Analysis

The chemical reactions involving 9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt have been investigated . The title salts disclosed three types of crystals: one built from the monomeric form of cations and two containing homoconjugated cations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. The energetics and intermolecular interactions occurring within the crystals were explored, applying crystal lattice energy calculations and Hirshfeld surface analysis . In order to elucidate the thermodynamics and origin of the experimentally revealed forms, computations based on the density functional theory were performed, assuming vapor and liquid phases .Scientific Research Applications

Molecular Structure and Formation

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt and related compounds have been studied for their unique molecular structures. Researchers have investigated their crystallization behaviors, revealing various crystal types and molecular architectures, influenced by different counter ions, stoichiometry, and crystallization conditions. X-ray crystallography and spectroscopic methods have been key in characterizing these structures (Trzybiński et al., 2016).

Lattice Energetics and Thermochemistry

The melting points, melting enthalpies, and lattice energetics of 9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt and its derivatives have been a focal point of research. Studies have involved differential scanning calorimetry (DSC) and computational methods to explore the interactions within the crystals, revealing insights into their stabilization mechanisms and thermochemical properties (Zadykowicz et al., 2010).

Structural and Physicochemical Features

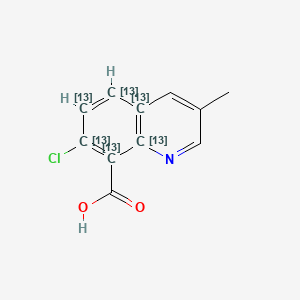

Research has been conducted on the structural and physicochemical features of compounds like 9-[(Mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate. These studies focus on crystal stability, molecular geometry, and reaction kinetics, providing valuable information on the chemical behavior of acridinium derivatives (Niziołek et al., 2009).

Chemiluminescence Properties

One significant application area of these compounds is their chemiluminescence properties. Research has explored the chemiluminescent properties of 10-methyl-9-(phenoxycarbonyl)acridinium cations in various environments. These studies provide insights into the reaction kinetics and efficiencies of these systems, which are important for developing efficient chemiluminescence assays (Krzymiński et al., 2010).

Crystal Lattice Analysis

Studies have also examined the crystal lattice energetics and contributions of different interactions in the crystal lattices of 9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt derivatives. These analyses help in understanding the stabilization mechanisms of these molecular systems (Krzymiński et al., 2010).

Intermolecular Interactions

Further research has focused on intermolecular interactions in crystals of acridine/acridinium derivatives, employing Hirshfeld surface analysis and computational methods. This research aids in understanding the stability and packing of these molecules in crystal form (Wera et al., 2016).

properties

IUPAC Name |

10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHDFCQWQWSOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)